1-[1-(4-Chlorobenzoyl)piperidine-4-carbonyl]-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-Chlorobenzoyl)piperidine-4-carbonyl]-4-methylpiperazine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorobenzoyl group attached to a piperidine ring, which is further connected to a carbonyl group and a methylpiperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Chlorobenzoyl)piperidine-4-carbonyl]-4-methylpiperazine typically involves multiple steps. One common method starts with the preparation of 4-chlorobenzoyl chloride, which is then reacted with piperidine to form 1-(4-chlorobenzoyl)piperidine. This intermediate is further reacted with 4-methylpiperazine in the presence of a suitable base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Chlorobenzoyl)piperidine-4-carbonyl]-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
1-[1-(4-Chlorobenzoyl)piperidine-4-carbonyl]-4-methylpiperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(4-Chlorobenzoyl)piperidine-4-carbonyl]-4-methylpiperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid
- 1-(3-Chlorobenzoyl)piperidine-4-carboxylic acid
- 1-(4-Chlorobenzoyl)-piperidine-4-carboxylic acid hydrazide
Uniqueness
1-[1-(4-Chlorobenzoyl)piperidine-4-carbonyl]-4-methylpiperazine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H24ClN3O2 |
---|---|
Molecular Weight |
349.9 g/mol |
IUPAC Name |
[1-(4-chlorobenzoyl)piperidin-4-yl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C18H24ClN3O2/c1-20-10-12-22(13-11-20)18(24)15-6-8-21(9-7-15)17(23)14-2-4-16(19)5-3-14/h2-5,15H,6-13H2,1H3 |
InChI Key |
LIMGVNFMDJISKX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.